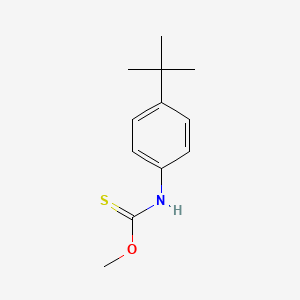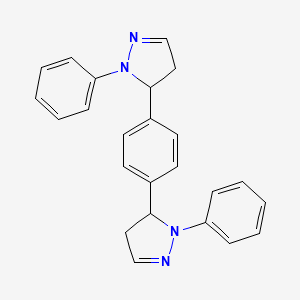
5,5'-(1,4-Phenylene)bis(1-phenyl-4,5-dihydro-1H-pyrazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-(1,4-Phenylene)bis(1-phenyl-4,5-dihydro-1H-pyrazole): is a heterocyclic compound that features a pyrazole ring system. Pyrazoles are five-membered rings containing two nitrogen atoms. This particular compound is characterized by the presence of a phenylene bridge connecting two pyrazole units, each substituted with a phenyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(1,4-Phenylene)bis(1-phenyl-4,5-dihydro-1H-pyrazole) typically involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method is the condensation of phenylhydrazine with chalcones under acidic or basic conditions. The reaction is usually carried out in ethanol or methanol as a solvent, and the product is purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of pyrazole oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the pyrazole ring to pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrazole nitrogen atoms. Common reagents include halogens, alkyl halides, and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or ether as solvent.
Substitution: Halogens, alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology: In biological research, 5,5’-(1,4-Phenylene)bis(1-phenyl-4,5-dihydro-1H-pyrazole) has been studied for its potential antimicrobial and antitubercular activities. It has shown promising results against various bacterial and fungal strains .
Medicine: The compound’s potential therapeutic applications include its use as an antimicrobial agent. Studies have shown that it exhibits significant activity against Mycobacterium tuberculosis and other pathogenic microorganisms .
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as luminescent materials or catalysts for chemical reactions .
Mechanism of Action
The exact mechanism of action of 5,5’-(1,4-Phenylene)bis(1-phenyl-4,5-dihydro-1H-pyrazole) is not fully understood. it is believed to interact with various molecular targets, including enzymes and proteins involved in microbial metabolism. The compound may inhibit the synthesis of essential biomolecules, leading to the death of microbial cells .
Comparison with Similar Compounds
1,3-Bis(4,5-dihydro-2-oxazolyl)benzene: A heterocyclic compound with similar structural features but different functional groups.
1,4-Bis(5-phenyl-2-oxazolyl)benzene: Another compound with a phenylene bridge but containing oxazole rings instead of pyrazole.
Uniqueness: The uniqueness of 5,5’-(1,4-Phenylene)bis(1-phenyl-4,5-dihydro-1H-pyrazole) lies in its specific arrangement of pyrazole rings and phenyl groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
63095-00-1 |
|---|---|
Molecular Formula |
C24H22N4 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-phenyl-3-[4-(2-phenyl-3,4-dihydropyrazol-3-yl)phenyl]-3,4-dihydropyrazole |
InChI |
InChI=1S/C24H22N4/c1-3-7-21(8-4-1)27-23(15-17-25-27)19-11-13-20(14-12-19)24-16-18-26-28(24)22-9-5-2-6-10-22/h1-14,17-18,23-24H,15-16H2 |
InChI Key |
ZGENJKOXUYQLPP-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NN(C1C2=CC=C(C=C2)C3CC=NN3C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


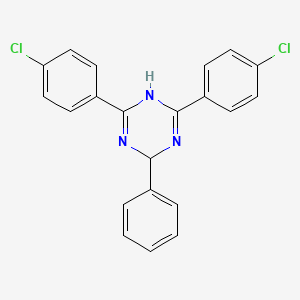
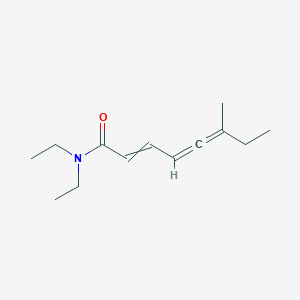
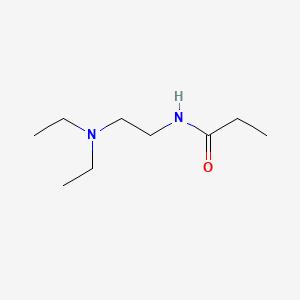
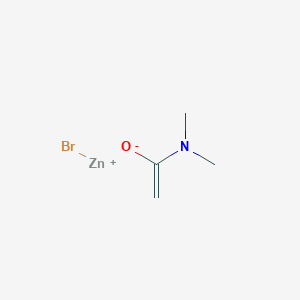
![Ethyl 2-[(2-hydroxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B14515526.png)
![Ethyl 7-nitronaphtho[1,2-B]thiophene-2-carboxylate](/img/structure/B14515531.png)
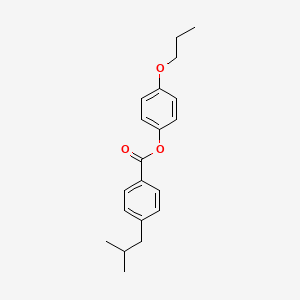
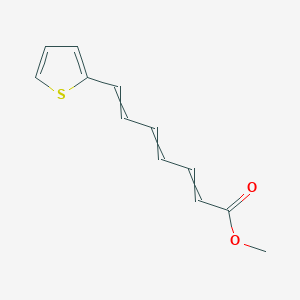
![2-Pyrrolidinone, 1-[2-(acetyloxy)ethyl]-3-hydroxy-3-methyl-](/img/structure/B14515563.png)
![Hexakis[(trifluoromethyl)sulfanyl]ethane](/img/structure/B14515571.png)
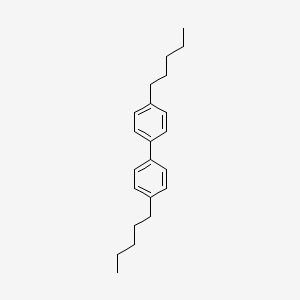
![2-(2-Hydroxyphenyl)propan-2-yl [anilino(phenyl)methyl]phosphonate](/img/structure/B14515600.png)

